molecular formula C11H20ClNO2 B1476985 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one CAS No. 2097978-99-7

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one

Cat. No. B1476985
CAS RN: 2097978-99-7
M. Wt: 233.73 g/mol
InChI Key: RHYUMYJTJFELEI-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one often involves the use of piperidine, a vital fundament in the production of drugs . For instance, a practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . This process starts from inexpensive 4-chloronitrobenzene and piperidine, and involves an eight-step procedure for the intermediate .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antiarrhythmic Effects : A study discussed the synthesis and testing of derivatives for electrocardiographic, antiarrhythmic, and antihypertensive activities, along with alpha-adrenoceptors binding affinities. Several compounds showed strong antiarrhythmic and antihypertensive activities, indicating their potential in therapeutic applications due to their alpha-adrenolytic properties (Malawska et al., 2002).

  • Pharmacological Profiles of Benzamide Derivatives : Another study focused on the design and synthesis of benzamide derivatives as serotonin 4 receptor agonists. These compounds were evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating their role in gastrointestinal motility (Sonda et al., 2003).

  • Crystal Structure Studies : The crystallographic data analysis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol provides insights into the compound's molecular structure, showcasing the potential for further research in medicinal chemistry (Benakaprasad et al., 2007).

Biological Activity and Applications

  • Antimicrobial Activity : Research on new pyridine derivatives showed variable and modest activity against investigated strains of bacteria and fungi, contributing to the understanding of antimicrobial properties in related chemical compounds (Patel et al., 2011).

  • Antidepressant Potential : A study synthesized 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, evaluated for dual activity at 5-HT1A serotonin receptors and serotonin transporter. Some compounds showed high nanomolar affinity for both activities, indicating a new class of antidepressant drugs with a dual mechanism of action (Martínez et al., 2001).

properties

IUPAC Name

2-chloro-1-[4-(2-methoxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-9(12)11(14)13-6-3-10(4-7-13)5-8-15-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYUMYJTJFELEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-(2-methoxyethyl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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